molecular formula C17H20N2O4 B2762528 N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1448136-54-6

N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2762528
CAS RN: 1448136-54-6
M. Wt: 316.357
InChI Key: ZEULAHDCVXGBGC-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DFO or 2,3-Dimethyl-1-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5,6-dicarboxamide.

Scientific Research Applications

Catalytic Activity and Ligand Efficacy

Copper-Catalyzed Hydroxylation

The catalytic potential of oxalamide derivatives in hydroxylation reactions has been demonstrated. For instance, a study highlights the use of a copper-catalyzed system for the hydroxylation of (hetero)aryl halides under mild conditions, utilizing derivatives of oxalamide as ligands. This process enables the efficient transformation of (hetero)aryl chlorides to their hydroxylated counterparts, indicating the role of oxalamide derivatives in facilitating such catalytic reactions (Shanghua Xia et al., 2016).

N-Arylation of Anilines and Amines

Another study explores the effectiveness of N,N'-Bisoxalamides, including furan-containing oxalamide derivatives, in promoting the Cu-catalyzed N-arylation of anilines and secondary amines. The research demonstrates that these ligands enable the coupling of a broad spectrum of (hetero)aryl bromides with various amines at low catalytic loadings, further underscoring the utility of oxalamide derivatives in catalysis (Subhajit Bhunia et al., 2017).

Synthetic Applications

One-Pot Synthetic Approaches

The versatility of oxalamide derivatives is also evident in their use in one-pot synthetic strategies. A notable example is the development of a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane derivatives, showcasing a methodology that leverages oxalamide structures for the synthesis of complex organic molecules with high yield (V. Mamedov et al., 2016).

Material Science and Supramolecular Chemistry

Supramolecular Networks

Oxalamide derivatives play a role in the formation of supramolecular networks. Research into N,N'-bis(4-pyridylmethyl)oxalamide revealed its ability to form extended supramolecular networks through intermolecular hydrogen bonding. This finding highlights the potential of furan-containing oxalamide derivatives in designing materials with specific structural and functional properties (Gene-Hsiang Lee, 2010).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-4-3-5-14(12(11)2)19-17(22)16(21)18-8-6-15(20)13-7-9-23-10-13/h3-5,7,9-10,15,20H,6,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEULAHDCVXGBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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